molecular formula C18H14BrN3O2 B5417303 (Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5417303
M. Wt: 384.2 g/mol
InChI Key: PKVRHQAAKKLKTG-GHXNOFRVSA-N
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Description

(Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole core and a substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Substitution Reactions: Introduction of the bromo and methoxy groups on the phenyl ring can be done via electrophilic aromatic substitution.

    Coupling Reactions: The final step might involve coupling the substituted benzimidazole with the substituted phenyl group through a suitable linker, such as a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.

    Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with benzimidazole cores can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (Z)-3-(3-bromo-4-methoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of both bromo and methoxy substituents on the phenyl ring, along with the methoxy group on the benzimidazole core, may confer unique electronic and steric properties, potentially leading to distinct biological activities.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-23-13-4-5-15-16(9-13)22-18(21-15)12(10-20)7-11-3-6-17(24-2)14(19)8-11/h3-9H,1-2H3,(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRHQAAKKLKTG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OC)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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